Cas no 1525448-68-3 (2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile)
2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile
- Pentanenitrile, 4,4-dimethyl-2-(methylsulfonyl)-3-oxo-
- 1525448-68-3
- EN300-1126708
- SCHEMBL18806316
- AKOS018675023
-
- Inchi: 1S/C8H13NO3S/c1-8(2,3)7(10)6(5-9)13(4,11)12/h6H,1-4H3
- InChI Key: NKGRXOXUGDODTC-UHFFFAOYSA-N
- SMILES: C(#N)C(S(C)(=O)=O)C(=O)C(C)(C)C
Computed Properties
- Exact Mass: 203.06161445g/mol
- Monoisotopic Mass: 203.06161445g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 83.4Ų
Experimental Properties
- Density: 1.177±0.06 g/cm3(Predicted)
- Boiling Point: 337.0±32.0 °C(Predicted)
2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1126708-0.05g |
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1525448-68-3 | 95% | 0.05g |
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| Enamine | EN300-1126708-0.1g |
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1525448-68-3 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
| Enamine | EN300-1126708-0.25g |
2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile |
1525448-68-3 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
| Enamine | EN300-1126708-0.5g |
2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile |
1525448-68-3 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
| Enamine | EN300-1126708-1.0g |
2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile |
1525448-68-3 | 1g |
$728.0 | 2023-05-23 | ||
| Enamine | EN300-1126708-2.5g |
2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile |
1525448-68-3 | 95% | 2.5g |
$1089.0 | 2023-10-26 | |
| Enamine | EN300-1126708-5.0g |
2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile |
1525448-68-3 | 5g |
$2110.0 | 2023-05-23 | ||
| Enamine | EN300-1126708-10.0g |
2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile |
1525448-68-3 | 10g |
$3131.0 | 2023-05-23 | ||
| Enamine | EN300-1126708-1g |
2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile |
1525448-68-3 | 95% | 1g |
$557.0 | 2023-10-26 | |
| Enamine | EN300-1126708-5g |
2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile |
1525448-68-3 | 95% | 5g |
$1614.0 | 2023-10-26 |
2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile
Research Briefing on 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile (CAS: 1525448-68-3) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile (CAS: 1525448-68-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfonyl and nitrile functional groups, has demonstrated potential as a versatile intermediate in the synthesis of bioactive compounds. Recent studies have explored its utility in drug discovery, particularly in the development of enzyme inhibitors and small-molecule therapeutics targeting various diseases.
One of the key areas of interest is the role of 2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile in the synthesis of novel kinase inhibitors. Kinases are critical targets in cancer therapy, and the ability to modulate their activity with high specificity is a major focus of current research. A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a building block for the development of ATP-competitive inhibitors, which showed promising results in preclinical models of breast cancer and leukemia.
Additionally, the compound's reactivity has been leveraged in the design of covalent inhibitors, a class of therapeutics that form irreversible bonds with their target proteins. This approach has been particularly effective in targeting cysteine residues in enzymes, as demonstrated in a recent Nature Chemical Biology paper. The study reported that derivatives of 2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile exhibited high selectivity and potency against a range of pathogenic enzymes, including those involved in inflammatory and neurodegenerative diseases.
Beyond its applications in drug discovery, 2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile has also been investigated for its potential in chemical biology tools. For instance, researchers have utilized its reactive nitrile group to develop activity-based probes (ABPs) for profiling enzyme activity in complex biological systems. These probes have provided valuable insights into enzyme function and dynamics, as detailed in a 2022 publication in ACS Chemical Biology.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of compounds derived from 2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile. Issues such as metabolic stability and bioavailability are currently being addressed through structural modifications and formulation strategies. Ongoing research aims to enhance the therapeutic potential of this compound while minimizing off-target effects.
In conclusion, 2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile represents a promising scaffold in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its applicability in the development of enzyme inhibitors and probes underscore its importance in the field. Future studies are expected to further elucidate its mechanisms of action and expand its therapeutic applications.
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